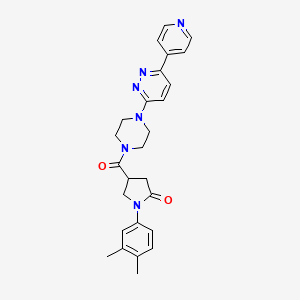

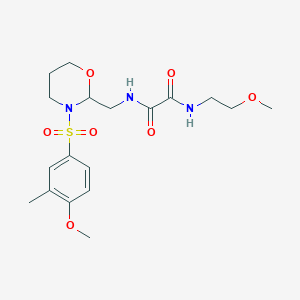

![molecular formula C21H19F2N5OS B2930626 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-07-9](/img/structure/B2930626.png)

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

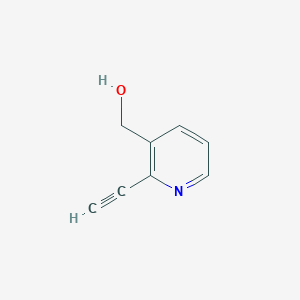

This compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and two fluorophenyl groups attached to a piperazine ring . These types of compounds are often studied for their potential medicinal properties .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step reactions. For example, a related fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing structural motifs similar to the query compound. These molecules, including derivatives of penicillanic and cephalosporanic acids, have been investigated for their antimicrobial, antilipase, and antiurease activities. Certain compounds demonstrated moderate antimicrobial activity against test microorganisms, with a few exhibiting specific antiurease and antilipase activities (Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Properties

A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols, synthesized from Michael addition reactions, have been characterized for their anti-inflammatory and analgesic activities. Among these, compounds with specific substitutions demonstrated high analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).

Antimicrobial Activity of Triazole Derivatives

New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some of these derivatives showed good to moderate antimicrobial activities against a range of microorganisms, highlighting the potential utility of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Evaluation of Anti-Inflammatory Activity

Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products were synthesized and evaluated for their anti-inflammatory activities. This study demonstrates the potential of these compounds in the development of anti-inflammatory treatments (Tozkoparan et al., 1999).

Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents

A novel series of thiazolidinone derivatives, linked with triazine and piperazine units, have been synthesized and shown to exhibit antimicrobial activity against a variety of bacteria and fungi. This research highlights the antimicrobial potential of structurally complex molecules integrating s-triazine, thiazolidinone, and piperazine units (Patel et al., 2012).

properties

IUPAC Name |

5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS/c22-15-4-6-17(7-5-15)26-8-10-27(11-9-26)18(14-2-1-3-16(23)12-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXYSPQGUMALGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

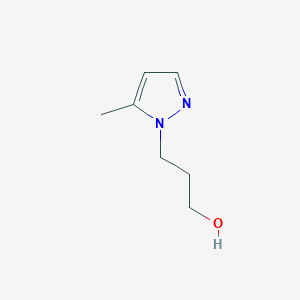

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

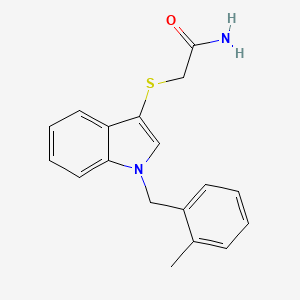

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

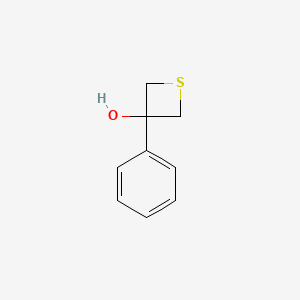

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)